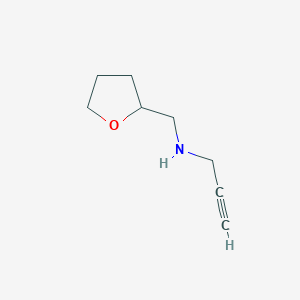

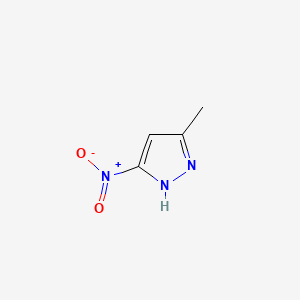

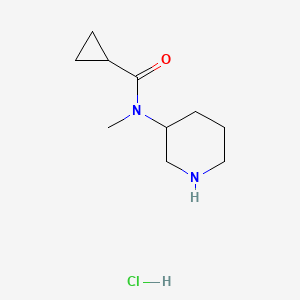

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound that is commonly used in scientific research. It is a versatile molecule that can be used in a variety of applications, from drug discovery to chemical synthesis. In

Applications De Recherche Scientifique

Catalytic Applications

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine and related compounds have been studied extensively for their catalytic applications. They have been used as efficient ligands in copper-catalyzed amination of aryl iodides at room temperature. This catalytic system has been successful in the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia, displaying moderate to excellent yields and high functional group tolerance (Wang et al., 2015). Additionally, similar compounds have been identified as effective ligands in Cu-catalyzed N-arylation of azoles with aryl halides in water or organic solvents, showing moderate to excellent yields and selectivity (Wang et al., 2015).

Drug Development

In the realm of drug development, derivatives of N-(oxolan-2-ylmethyl)prop-2-yn-1-amine have been explored as potential cholinesterase and monoamine oxidase dual inhibitors. This research is significant for developing treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Polymerization and Material Science

In material science, these compounds have been utilized for the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. The resulting biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, highlighting their potential in biomedical applications (Zhang et al., 2012).

Photoluminescent and Coordination Chemistry

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine derivatives have been used in the study of photoluminescent properties of lanthanide complexes, contributing to the understanding of ligand substituent effects on photophysical properties (Pan et al., 2009). They have also been instrumental in the synthesis and analysis of Ruthenium(II) complexes, aiding in understanding the stereochemical intricacies of coordination chemistry (Gómez et al., 2006).

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWCMNQMRODOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)